3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide
Description
Propriétés
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-(6-methoxypyridin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-12-15(2)24(23-14)18-8-4-16(5-9-18)6-10-19(25)22-17-7-11-20(26-3)21-13-17/h4-5,7-9,11-13H,6,10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSHYGGXCZLCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CN=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide is a complex organic molecule that incorporates a pyrazole moiety, which has been associated with various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A pyrazole ring , known for its role in various therapeutic agents.
- A pyridine derivative , which contributes to the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The presence of the 3,5-dimethyl group enhances this activity by improving solubility and bioavailability. For instance, derivatives with similar structural features have shown potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Structure | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl) | < 1 | Staphylococcus aureus |
| N-(6-methoxypyridin-3-yl)propanamide | < 2 | E. coli |
Anticancer Activity
Studies have suggested that compounds containing pyrazole moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines. For example, similar compounds have been reported to inhibit cell growth in breast cancer and leukemia models through the modulation of cell cycle regulators .
Case Study: Anticancer Activity
In a recent study, a related pyrazole compound demonstrated an IC50 value of approximately 10 μM against MCF-7 breast cancer cells. The study indicated that the compound induced apoptosis via the intrinsic pathway, leading to increased expression of pro-apoptotic proteins .
The biological activity of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : Some compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
- Receptor Modulation : The pyridine component may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the pyrazole and pyridine rings significantly affect biological activity. For instance:
- Substituents on the phenyl ring enhance lipophilicity and cellular uptake.
- The methoxy group on the pyridine enhances interaction with biological targets due to its electron-donating properties.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Pyrazole-Based Propanamide Derivatives
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-pyridinyl)propanamide ()
- Structural Differences : Lacks the 4-phenyl bridge and 6-methoxy group on the pyridine.
- The simpler structure may streamline synthesis but limit pharmacokinetic properties.
- Synthesis : Likely involves coupling pyrazole derivatives with propanamide intermediates, similar to methods in for sulfonamide-linked pyrazoles .
3-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide ()
- Structural Differences : Incorporates a triazolopyridazine core and methylsulfanylphenyl group.
- The methylsulfanyl group increases lipophilicity, which may affect blood-brain barrier penetration .
Pyridazinone-Linked Propanamides
3-(4-Methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide ()
- Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.5).
- Key Features: Pyridazinone ring with a 4-methoxyphenyl group.
- The methoxyphenyl group mirrors the electron-donating effects in the target compound .
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide ()
Sulfonamide and Thiourea Analogs ()
- Example : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide ().
- Anticancer Propanamides (): Compounds like 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (MW: ~450) show cytotoxic activity, suggesting the target compound may share similar mechanisms if evaluated .
Physicochemical and Pharmacokinetic Considerations
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : Utilize multi-step organic reactions, such as amide coupling between activated carboxylic acid derivatives (e.g., HBTU/DCC-mediated coupling) and amine-containing precursors. For example, pyrazole-containing intermediates can be synthesized via cyclocondensation reactions under reflux conditions, followed by purification via column chromatography (eluent: dichloromethane/methanol gradients) .
- Characterization : Confirm structure using -NMR, -NMR, and IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm), alongside elemental analysis (C, H, N) to verify purity (>95%) .
Q. What analytical techniques are critical for confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrazole (δ 6.2–6.5 ppm for pyrazole protons) and methoxypyridine (δ 3.8–4.0 ppm for OCH) moieties .
- Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., [M+H] peak at m/z 381.18) .
- X-ray Crystallography (if crystalline): Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodology :
Standardize assay conditions : Compare IC values under identical pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics to proposed targets (e.g., kinases or inflammatory enzymes) .
Cross-validate with orthogonal assays : Pair enzymatic inhibition data with cellular viability assays (e.g., NCI-H460 cancer cell line) to rule out off-target effects .
Q. How to design structure-activity relationship (SAR) studies for optimizing its bioactivity?
- Strategy :
Modify substituents : Replace the 6-methoxypyridine group with electron-withdrawing (e.g., -CN) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on binding .
Introduce bioisosteres : Substitute the pyrazole ring with triazoles or isoxazoles to improve metabolic stability .
Use computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in target active sites .
Q. What experimental approaches validate computational predictions of its target interactions?
- Validation workflow :
Docking validation : Compare predicted binding affinities with experimental SPR or microscale thermophoresis (MST) data .
Mutagenesis studies : Introduce point mutations in the target protein (e.g., kinase catalytic domain) to disrupt predicted hydrogen bonds or hydrophobic interactions .
Cryo-EM/X-ray co-crystallization : Resolve ligand-protein complexes to confirm binding modes at atomic resolution .
Q. How to address inconsistencies in crystallographic data during structural refinement?
- Troubleshooting :
Check data quality : Ensure resolution ≤1.5 Å and R < 5% to minimize noise .
Refinement protocols : Use SHELXL with restraints for flexible groups (e.g., methoxy or pyridyl rings) to avoid overfitting .
Validate with omit maps : Generate maps to confirm electron density for ambiguous regions .
Q. What strategies optimize its pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Approaches :
LogP optimization : Introduce polar groups (e.g., -SONH) to reduce hydrophobicity while maintaining potency .
Prodrug design : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) to enhance oral bioavailability .
In vitro ADME assays : Use Caco-2 cell permeability assays and liver microsome stability tests to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
